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molecular formula C7H6FNO2 B045272 2-Fluoro-4-nitrotoluene CAS No. 1427-07-2

2-Fluoro-4-nitrotoluene

Cat. No. B045272
M. Wt: 155.13 g/mol
InChI Key: WIQISTBTOQNVCE-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 1-methyl-2-fluoro-4-nitrobenzene (4.96 g, 32 mmol) and NBS (6.05 g, 34 mmol) in CCl4 (80 mL) was added BPO (0.39 g, 1.6 mmol). The mixture was heated at 68° C. for 5 h, then filtered and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=20:1) to give the title compound as a yellow solid (4.53 g, 60%).
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[F:11].C1C(=O)N([Br:19])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:19][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
6.05 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=20:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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